molecular formula C8H15NO B172468 N,N-diethylcyclopropanecarboxamide CAS No. 10374-28-4

N,N-diethylcyclopropanecarboxamide

Cat. No. B172468
CAS RN: 10374-28-4
M. Wt: 141.21 g/mol
InChI Key: VZLNARVNYHVMHK-UHFFFAOYSA-N
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Description

“N,N-diethylcyclopropanecarboxamide” is a chemical compound with the CAS Number: 10374-28-4 . It has a molecular weight of 141.21 and its IUPAC name is N,N-diethylcyclopropanecarboxamide .


Synthesis Analysis

The synthesis of “N,N-diethylcyclopropanecarboxamide” and its analogs has been described in several studies . These analogs were designed and synthesized starting from ®-epichlorohydrin via the key intermediate, an optically active cyclopropanecarboxamide derivative .


Molecular Structure Analysis

The three-dimensional structures of “N,N-diethylcyclopropanecarboxamide” have been obtained by different methods such as X-ray crystallographic analysis, usual MM2-calculations in vacuum, and MM2 calculations based on the nuclear Overhauser effect (NOE) data in D2O . These structures are similar and are in accord with the hypothesized structure .


Physical And Chemical Properties Analysis

“N,N-diethylcyclopropanecarboxamide” is a colorless to yellow liquid . The storage temperature is +4°C .

Scientific Research Applications

  • N-Heterocyclic Carbene Chemistry

    • N,N-diethylcyclopropanecarboxamide is related to N-heterocyclic carbenes, which are a new class of organic compounds for research .
    • These compounds have wide applicability in commercially important processes .
    • The methods of application involve the synthesis of novel N-heterocyclic carbenes and their use in various chemical transformations .
    • The outcomes of these applications have led to the development of powerful tools in organic chemistry .
  • Polypeptide Chemistry

    • N,N-diethylcyclopropanecarboxamide is related to amino acid N-carboxyanhydrides (NCAs) and synthetic polypeptides .
    • These compounds have unique properties for various biological materials .
    • The methods of application involve the synthesis of novel polypeptides from NCAs .
    • The outcomes of these applications have led to the development of functional polypeptides with ultra-stable helical conformation, stimuli-sensitive properties, or glycoprotein mimetics .
  • NMDA Receptor Antagonism

    • N,N-diethylcyclopropanecarboxamide is related to a new class of potent N-methyl-D-aspartic acid (NMDA) receptor antagonist .
    • The methods of application involve the synthesis of the compound and its use in restricting the conformation of compounds having a cyclopropane ring .
    • The outcomes of these applications are not detailed in the source .
  • Neurotropic Alphavirus Infection Treatment

    • N,N-diethylcyclopropanecarboxamide is related to the development of indole-based CNS-active antivirals for the treatment of neurotropic alphavirus infection .
    • The methods of application involve the design, synthesis, and evaluation of a series of conformationally restricted analogues with the dual objectives of improving potency/selectivity and identifying the most bioactive conformation .
    • Although this campaign was only modestly successful at improving potency, the sharply defined SAR of the rigid analogs enabled the definition of a three-dimensional pharmacophore .
  • Organic Synthesis, Nanotechnology, and Polymers

    • N,N-diethylcyclopropanecarboxamide is related to the use of carboxylic acids in different areas such as organic synthesis, nanotechnology, and polymers .
    • The application of carboxylic acids in these areas involves obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
    • Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
  • Noncompetitive NMDA Receptor Antagonist

    • N,N-diethylcyclopropanecarboxamide is related to a new class of potent N-methyl-D-aspartic acid (NMDA) receptor antagonist .
    • The methods of application involve the synthesis of the compound and its use in restricting the conformation of compounds having a cyclopropane ring .
    • The outcomes of these applications are not detailed in the source .
  • Crystallization and Properties of Isotactic Polypropylene

    • N,N-diethylcyclopropanecarboxamide is related to the development of new N,N′-dicyclohexyldicarboxamide homologues and their applicability as nucleating agents in isotactic polypropylene (iPP) .
    • The methods of application involve the synthesis of these homologues and their use in influencing the crystalline structure of iPP .
    • The outcomes of these applications have led to the development of a remarkable improvement of impact resistance and higher opacity .
  • Inhibitors of Neurotropic Alphavirus Replication

    • N,N-diethylcyclopropanecarboxamide is related to the development of conformationally restricted indole-based inhibitors of neurotropic alphavirus replication .
    • The methods of application involve the design, synthesis, and evaluation of a series of conformationally restricted analogues .
    • The outcomes of these applications have led to the definition of a three-dimensional pharmacophore .
  • Noncompetitive NMDA Receptor Antagonist

    • N,N-diethylcyclopropanecarboxamide is related to the development of conformationally restricted analogs of milnacipran .
    • The methods of application involve the synthesis of these analogues and their use as noncompetitive N-methyl-D-aspartic acid (NMDA) receptor antagonists .
    • The outcomes of these applications are not detailed in the source .

Safety And Hazards

“N,N-diethylcyclopropanecarboxamide” may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fumes .

Future Directions

“N,N-diethylcyclopropanecarboxamide” and its analogs have been identified as more potent NMDA receptor antagonists . The subtype selectivity of these analogs was investigated, and one of the analogs was found to inhibit certain subtypes of the NMDA receptor more strongly than others . These results suggest that this conformational restriction method is particularly effective in designing novel biologically active molecules .

properties

IUPAC Name

N,N-diethylcyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-9(4-2)8(10)7-5-6-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLNARVNYHVMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408837
Record name N,N-diethylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethylcyclopropanecarboxamide

CAS RN

10374-28-4
Record name N,N-diethylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
S Shuto, S Ono, H Imoto, K Yoshii… - Journal of medicinal …, 1998 - ACS Publications
Conformationally restricted analogues of (±)-(Z)-2-aminomethyl-1-phenyl-N,N-diethylcyclopropanecarboxamide [milnacipran, (±)-1] were designed on the basis of its characteristic …
Number of citations: 63 pubs.acs.org
S Shuto, S Ono, Y Hase, Y Ueno… - Journal of medicinal …, 1996 - ACS Publications
We recently demonstrated that (±)-(Z)-2-(aminomethyl)-1-phenyl-N,N-diethylcyclopropanecarboxamide [milnacipran, (±)-1], an inhibitor of the reuptake of serotonin (5-HT), was a …
Number of citations: 61 pubs.acs.org
Y Kazuta, R Tsujita, K Yamashita, S Uchino… - Bioorganic & medicinal …, 2002 - Elsevier
(1S,2R)-1-Phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC, 4a), which is a conformationally restricted analogue of antidepressant milnacipran [(±)-1], is a …
Number of citations: 25 www.sciencedirect.com
Y Kazuta, R Tsujita, K Ogawa, T Hokonohara… - Bioorganic & medicinal …, 2002 - Elsevier
(1S,2R)-1-Phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC, 4a), which is a conformationally restricted analogue of the antidepressant milnacipran [(±)-1], …
Number of citations: 22 www.sciencedirect.com
S Ono, K Ogawa, K Yamashita, T Yamamoto… - Chemical and …, 2002 - jstage.jst.go.jp
(1S, 2R)-1-Phenyl-2-[(S)-1-aminopropyl]-N, N-diethylcyclopropanecarboxamide (2b, PPDC), a new class of potent N-methyl-D-aspartic acid (NMDA) receptor antagonist, was designed …
Number of citations: 22 www.jstage.jst.go.jp
S Shuto, K Yoshii, A Matsuda - Japanese journal of pharmacology, 2001 - Elsevier
We have found that milnacipran, a clinically useful antidepressant due to its inhibition of the re-uptake of serotonin (5-HT) and noradrenaline, is also a non-competitive NMDA-receptor …
Number of citations: 24 www.sciencedirect.com
Y Kazuta, R Tsujita, S Uchino, N Kamiyama… - Journal of the …, 2002 - pubs.rsc.org
(1S,2R)-1-Phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (2b), which is a conformationally restricted analog of the antidepressant milnacipran [(±)-1], is a new …
Number of citations: 9 pubs.rsc.org
K Vervisch, M D'hooghe, KW Törnroos… - Organic & Biomolecular …, 2009 - pubs.rsc.org
2-(2-Cyano-2-phenylethyl)aziridines were converted into novel trans-2-aminomethyl-1-phenylcyclopropanecarboxamides via regiospecific ring opening and 3-exo-tet cyclisation, thus …
Number of citations: 27 pubs.rsc.org
S Shuto, S Ono, Y Hase, N Kamiyama… - The Journal of …, 1996 - ACS Publications
Adjacent substituents on a cyclopropane ring mutually exert steric repulsion quite significantly, because they are fixed in eclipsed conformation to each other. Based on this structural …
Number of citations: 114 pubs.acs.org
S Satoshi, Y Kiyonori, M Akira - Jpn. J. Pharmacol., 2001 - cir.nii.ac.jp
We have found that milnacipran, a clinically useful antidepressant due to its inhibition of the re-uptake of serotonin (5-HT) and noradrenaline, is also a non-competitive NMDA-receptor …
Number of citations: 0 cir.nii.ac.jp

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